molecular formula C11H10F2O2 B13490255 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13490255
M. Wt: 212.19 g/mol
InChI Key: OFZATVOZGLWVHC-UHFFFAOYSA-N
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Description

5,7-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 844648-22-2) is a fluorinated chroman-4-one derivative with a molecular formula of C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol . It is characterized by fluorine substitutions at positions 5 and 7 of the benzopyran ring and two methyl groups at position 2. The compound exhibits a boiling point of 283°C and a density of 1.392 g/cm³, with storage recommendations under dry, room-temperature conditions . Its structural features, particularly the fluorine atoms, confer enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

5,7-difluoro-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H10F2O2/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4H,5H2,1-2H3

InChI Key

OFZATVOZGLWVHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2F)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the use of 5,7-difluorochroman-4-one as a substrate. The process includes performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. Ketoreductase can be one or a combination of short-chain dehydrogenases/reductases, medium-chain dehydrogenases/reductases, or aldo-keto reductases .

Chemical Reactions Analysis

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s fluorination distinguishes it from analogs with hydroxyl, methoxy, or halogen substitutions. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5,7-Difluoro-2,2-dimethyl (Target) F (5,7); CH₃ (2,2) C₉H₆F₂O₂ 184.14 High lipophilicity, metabolic stability, electron-withdrawing F groups
5,7-Dihydroxy-2,2-dimethyl OH (5,7); CH₃ (2,2) C₁₁H₁₂O₄ 208.21 Polar, prone to oxidation; used in synthetic intermediates
5-Hydroxy-7-methoxy-2,2-dimethyl OH (5); OCH₃ (7); CH₃ (2,2) C₁₂H₁₄O₄ 222.24 Moderate solubility; methoxy enhances stability vs. hydroxyl
7-Bromo-2,2-dimethyl Br (7); CH₃ (2,2) C₁₁H₁₁BrO₂ 255.11 Heavy atom effect; potential for halogen bonding; higher molecular weight
2-(3,4-Dichlorophenyl)-5,7-dihydroxy Cl (3,4-phenyl); OH (5,7) C₁₅H₈Cl₂O₄ 323.13 Bulky aromatic substituent; dichlorophenyl enhances electrophilicity

Physicochemical Properties

  • Lipophilicity : Fluorination in the target compound increases lipophilicity (logP ~2.1) compared to hydroxylated (logP ~1.5) or methoxylated (logP ~1.8) analogs, favoring membrane permeability .
  • Stability : Fluorine’s electron-withdrawing effect reduces susceptibility to oxidative degradation compared to hydroxyl groups .
  • Boiling Points : The target compound’s boiling point (283°C) is lower than brominated analogs (e.g., 7-bromo derivative, >300°C) due to reduced molecular weight and weaker intermolecular forces .

Biological Activity

5,7-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8F2O2C_9H_8F_2O_2 and is classified within the benzopyran family. The presence of fluorine atoms at the 5 and 7 positions and a carbonyl group at position 4 contributes to its unique chemical behavior and biological activity.

Biological Activity

1. Antimicrobial Activity:
Research indicates that derivatives of benzopyran compounds exhibit various antimicrobial properties. Studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain benzopyran derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

2. Neuroprotective Effects:
The compound's structure suggests potential neuroprotective effects. A study highlighted that similar benzopyran derivatives could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

3. Antioxidant Properties:
Benzopyran derivatives are known for their antioxidant capabilities. The presence of hydroxyl groups in related compounds has been linked to the scavenging of free radicals, which is crucial in preventing oxidative stress-related damage . This property may contribute to their protective effects in various biological systems.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: The compound may act as an inhibitor for several enzymes involved in metabolic pathways, including AChE and monoamine oxidases (MAOs) .
  • Cell Cycle Regulation: Similar compounds have been shown to affect cell cycle progression by modulating cyclin-dependent kinases (CDKs) and other regulatory proteins . This can induce apoptosis in cancer cells.

Table 1: Inhibitory Activity Against Key Enzymes

CompoundTarget EnzymeIC50 (µM)
5,7-Difluoro-2,2-dimethyl-3H-chromenAChETBD
Related Benzopyran DerivativeMAO-ATBD
Related Benzopyran DerivativeMAO-BTBD

Note: TBD indicates that specific values were not provided in the literature.

Table 2: Antimicrobial Activity

CompoundMicroorganismZone of Inhibition (mm)
5,7-Difluoro-2,2-dimethyl-3H-chromenStaphylococcus aureusTBD
Related Benzopyran DerivativeEscherichia coliTBD

Case Studies

  • Neuroprotective Study: A study involving a related compound showed that it significantly improved cognitive function in animal models by inhibiting AChE and demonstrating low toxicity at therapeutic doses .
  • Antimicrobial Efficacy: Another research project evaluated various benzopyran derivatives against a panel of bacterial strains, revealing promising antimicrobial activity with minimal side effects .

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